molecular formula C18H16ClN7O B10914111 N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10914111
M. Wt: 381.8 g/mol
InChI Key: WMTMHXAEDMZGII-UHFFFAOYSA-N
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Description

N~2~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazolopyrimidine moiety

Preparation Methods

The synthesis of N2-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the triazolopyrimidine moiety: This step involves the cyclization of the pyrazole derivative with suitable triazole precursors.

    Attachment of the chlorobenzyl group: This is usually done through nucleophilic substitution reactions where the pyrazole-triazolopyrimidine intermediate reacts with chlorobenzyl halides.

    Final modifications: The dimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial production methods often involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N~2~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~2~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of N2-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

N~2~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer therapy.

    Triazolo[1,5-a]pyrimidine: Studied for its broad-spectrum antimicrobial properties.

    Thiazolo[3,2-b]triazole:

Properties

Molecular Formula

C18H16ClN7O

Molecular Weight

381.8 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H16ClN7O/c1-11-15(12(2)26(23-11)10-13-5-3-6-14(19)9-13)21-17(27)16-22-18-20-7-4-8-25(18)24-16/h3-9H,10H2,1-2H3,(H,21,27)

InChI Key

WMTMHXAEDMZGII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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